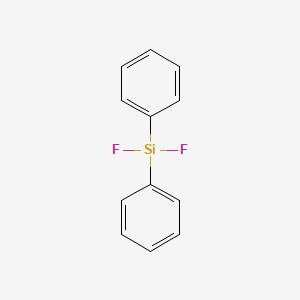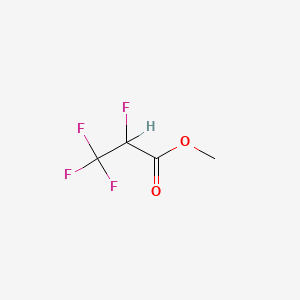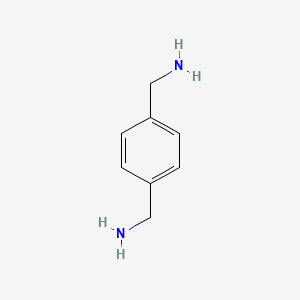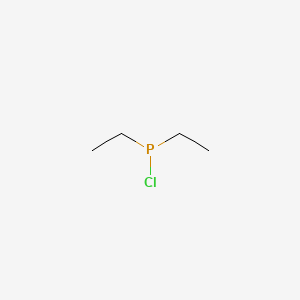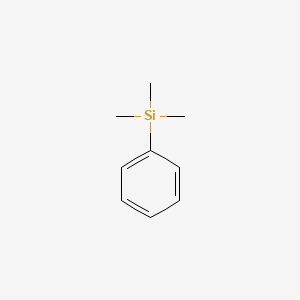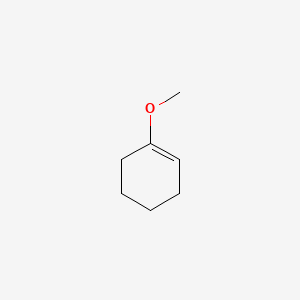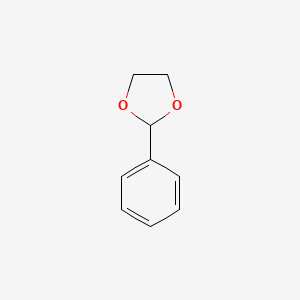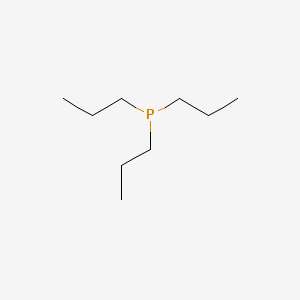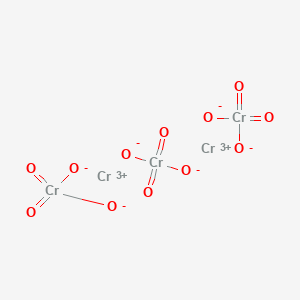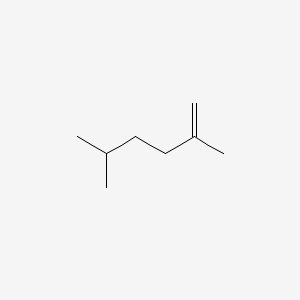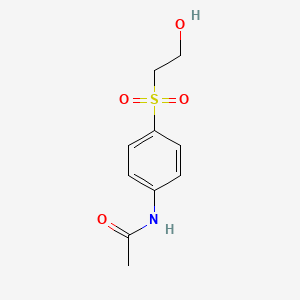
丙烯酸戊酯
描述
Pentyl acrylate, also known as pentyl 2-propenoate, is an ester formed from acrylic acid and pentanol. It is a colorless liquid with a characteristic fruity odor. This compound is primarily used in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants.
科学研究应用
Pentyl acrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and flexibility.
作用机制
Target of Action
Pentyl acrylate, a derivative of acrylic acid, primarily targets the process of polymerization . It is used in the creation of polyacrylates, which are high-value polymers found in a variety of industrial applications . The primary role of pentyl acrylate is to contribute to the formation of these polymers, influencing their physical and chemical properties .
Mode of Action
The mode of action of pentyl acrylate involves its interaction with the polymerization process. Pentyl acrylate, like other acrylates, contains a vinyl group, which consists of two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This structure allows pentyl acrylate to participate in polymerization reactions, contributing to the formation of polyacrylates .
Biochemical Pathways
The biochemical pathways affected by pentyl acrylate primarily involve the synthesis of polyacrylates. The polymerization of pentyl acrylate follows Bernoullian statistics, as studied using carbonyl and OCH2 resonances . The resulting polyacrylates can have a wide range of physical and chemical properties, influenced by factors such as the choice of side groups and the copolymer system .
Result of Action
The result of pentyl acrylate’s action is the formation of polyacrylates, which have a wide range of applications due to their diverse physical and chemical properties . For example, poly(pentyl acrylate) is used as a viscosity index improver because of its large pendant group . The properties of these polymers are greatly influenced by their microstructure, which involves the monomer distribution in the polymer chain and the stereochemical arrangement of various groups .
准备方法
Synthetic Routes and Reaction Conditions: Pentyl acrylate is synthesized through esterification, where acrylic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH2=CHCOOH+C5H11OH→CH2=CHCOOC5H11+H2O
Industrial Production Methods: In industrial settings, the production of pentyl acrylate involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The reaction mixture is often subjected to distillation to purify the pentyl acrylate, removing any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Pentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(pentyl acrylate) or copolymerize with other monomers such as methyl methacrylate.
Hydrolysis: In the presence of water and an acid or base catalyst, pentyl acrylate can hydrolyze to form acrylic acid and pentanol.
Transesterification: It can react with other alcohols to form different acrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under controlled temperatures.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Polymerization: Poly(pentyl acrylate) or copolymers.
Hydrolysis: Acrylic acid and pentanol.
Transesterification: Various acrylate esters depending on the alcohol used.
相似化合物的比较
Pentyl acrylate is compared with other acrylate esters such as:
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
Uniqueness:
- Flexibility: Pentyl acrylate provides greater flexibility in the resulting polymers compared to shorter-chain acrylates like methyl and ethyl acrylate.
- Adhesion: It offers superior adhesive properties, making it ideal for applications in coatings and sealants.
- Hydrophobicity: The longer alkyl chain in pentyl acrylate imparts higher hydrophobicity, enhancing its performance in water-resistant applications.
By understanding the properties and applications of pentyl acrylate, researchers and industry professionals can leverage its unique characteristics for various innovative solutions.
属性
IUPAC Name |
pentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDEWDFUNBUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37017-37-1 | |
| Record name | 2-Propenoic acid, pentyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062764 | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-23-4 | |
| Record name | Pentyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Pentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGR67MY1N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the phase behavior of Pentyl acrylate with Carbon dioxide under high pressure and how does this relate to its solubility?
A1: Pentyl acrylate exhibits Type-I phase behavior with CO2 under high pressure, meaning it becomes increasingly soluble in CO2 with increasing temperature at a constant pressure. [] This is a valuable property for processes like supercritical fluid extraction and polymerization.
Q2: What is the significance of characterizing the microstructure of acrylonitrile/Pentyl acrylate copolymers?
A2: Understanding the microstructure of copolymers, such as the distribution of monomer sequences, provides crucial insights into their macroscopic properties. [] Techniques like 1D and 2D NMR spectroscopy allow researchers to determine copolymer composition, comonomer reactivity ratios, and the distribution of different triads within the copolymer chain, ultimately aiding in tailoring materials with specific desired characteristics.
Q3: How does the polymerization mechanism of Pentyl acrylate influence its stereochemical structure?
A3: NMR studies indicate that the homopolymerization of Pentyl acrylate follows Bernoullian statistics. [] This means that the addition of each monomer unit to the growing polymer chain is independent of the stereochemistry of the previous unit, leading to a random distribution of configurational isomers (isotactic, syndiotactic, atactic) within the final polymer.
Q4: Can Pentyl acrylate be used to synthesize complex polymer architectures, and if so, what methods are employed?
A4: Yes, Pentyl acrylate can be utilized in synthesizing diverse multiblock copolymers. [] One approach involves combining enzymatic monomer transformation with a photocontrolled polymerization technique called photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT). This method allows for high monomer conversion and end-group fidelity, enabling the sequential addition of different monomers to create intricate polymer structures with tailored properties.
Q5: How does the structure of an acrylate monomer influence its polymerization rate in the presence of methylated β-cyclodextrin?
A5: Studies have shown a correlation between the hydrophobicity of acrylate monomers and their polymerization rates when complexed with methylated β-cyclodextrin in water. [] As the hydrophobicity of the acrylate monomer (from propyl acrylate to hexyl acrylate) increases, the initial rate of polymerization also increases. This suggests that the inclusion of hydrophobic monomers within the hydrophobic cavity of cyclodextrin can significantly influence the kinetics of polymerization in aqueous media.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


